N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine
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Overview
Description
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine is a synthetic organic compound characterized by the presence of a bromobutan-2-yl group attached to a benzene ring, which is further connected to a sulfonyl group and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine typically involves multiple steps, starting with the preparation of the bromobutan-2-yl benzene intermediate. This intermediate can be synthesized through the bromination of butan-2-yl benzene using bromine or N-bromosuccinimide (NBS) under radical conditions . The resulting bromobutan-2-yl benzene is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine to form the sulfonyl derivative . Finally, the glycine moiety is introduced through an amide coupling reaction using glycine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and sulfonylation steps, as well as automated systems for amide coupling to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutan-2-yl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation at the butan-2-yl group to form corresponding ketones or carboxylic acids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Scientific Research Applications
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by interfering with the synthesis of folate, a crucial cofactor for DNA replication and cell division.
Anti-inflammatory and Anticancer Activity: The compound modulates signaling pathways involved in inflammation and cell proliferation, leading to reduced inflammation and inhibition of cancer cell growth.
Comparison with Similar Compounds
N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine can be compared with other similar compounds:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar antimicrobial and anticancer properties but with a different core structure.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Shares the sulfonyl and bromophenyl groups but has a valine residue instead of glycine.
Properties
CAS No. |
116393-46-5 |
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Molecular Formula |
C12H16BrNO4S |
Molecular Weight |
350.23 g/mol |
IUPAC Name |
2-[[4-(4-bromobutan-2-yl)phenyl]sulfonylamino]acetic acid |
InChI |
InChI=1S/C12H16BrNO4S/c1-9(6-7-13)10-2-4-11(5-3-10)19(17,18)14-8-12(15)16/h2-5,9,14H,6-8H2,1H3,(H,15,16) |
InChI Key |
PAXANRVZGBDBKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCBr)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
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